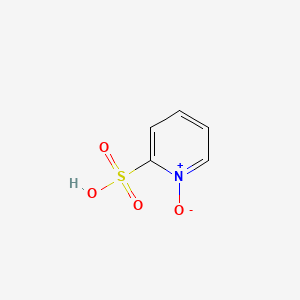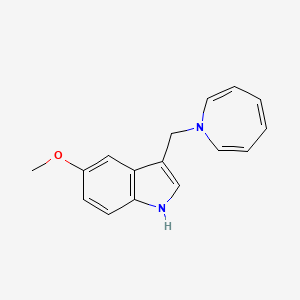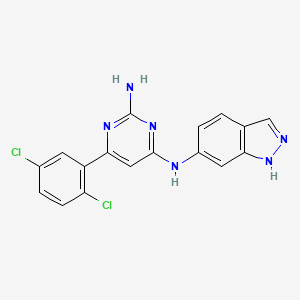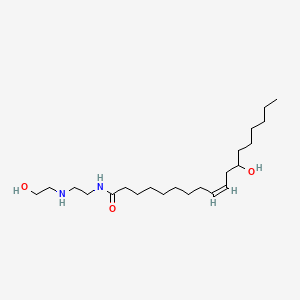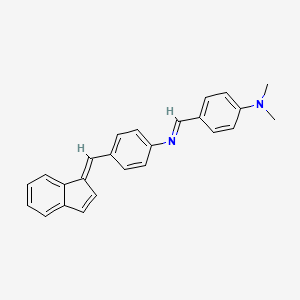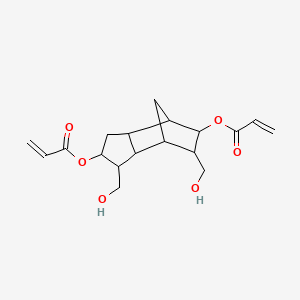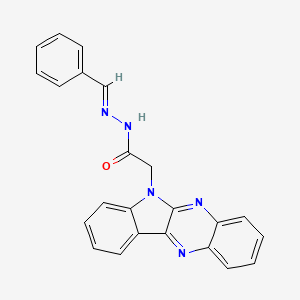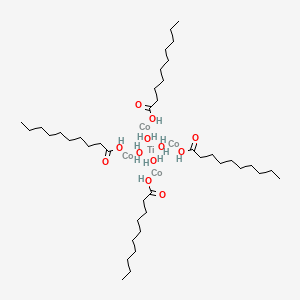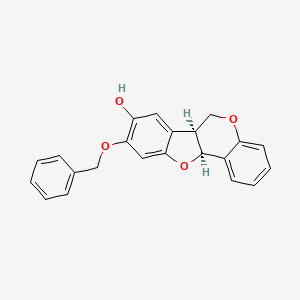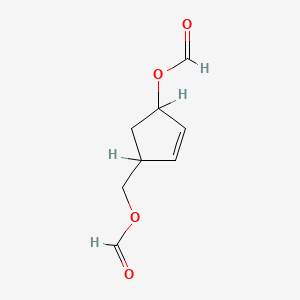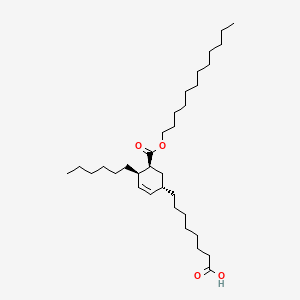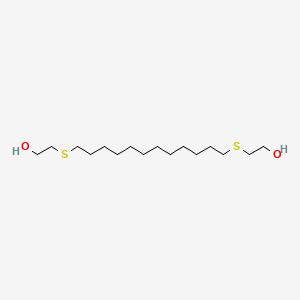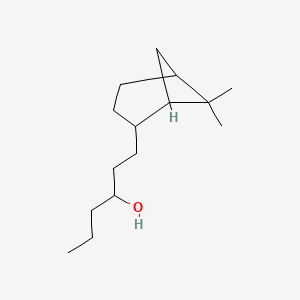
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol is a chemical compound known for its unique bicyclic structure. This compound is characterized by its two fused rings and the presence of a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a ketone to form the desired bicyclic alcohol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. Catalysts may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions that lead to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-: Known for its similar bicyclic structure but lacks the hydroxyl group.
Bicyclo(3.1.1)heptane, 6,6-dimethyl-2-methylene-: Another bicyclic compound with a different functional group arrangement.
Uniqueness
6,6-Dimethyl-alpha-propylbicyclo(31
Properties
CAS No. |
94231-55-7 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
1-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hexan-3-ol |
InChI |
InChI=1S/C15H28O/c1-4-5-13(16)9-7-11-6-8-12-10-14(11)15(12,2)3/h11-14,16H,4-10H2,1-3H3 |
InChI Key |
KHBHMJKIAFOZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC1CCC2CC1C2(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


